

Alvelestat Efficacy in AATD: A Comparative Analysis of Monotherapy versus Augmentation Therapy

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Compound of Interest

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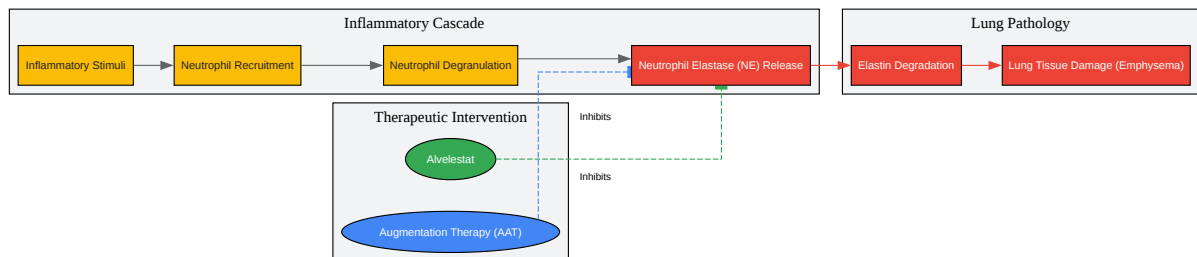
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **alvelestat**, an oral neutrophil elastase inhibitor, as a monotherapy and in combination with augmentation therapy for the treatment of Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease. The data presented is primarily derived from the Phase 2 clinical trials, ASTRAEUS and ATALANTa, offering insights into the drug's mechanism of action and clinical potential.

Mechanism of Action

Alvelestat is a selective, reversible inhibitor of neutrophil elastase (NE).[1] In AATD, a deficiency of alpha-1 antitrypsin leads to unchecked NE activity in the lungs, resulting in the breakdown of elastin and progressive lung damage.[2][3] **Alvelestat** directly counteracts this by binding to and inhibiting NE, thereby reducing the proteolytic burden on the lungs.[4][5]

Below is a diagram illustrating the signaling pathway of neutrophil elastase in AATD and the point of intervention for **alvelestat**.



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Caption: **Alvelestat**'s mechanism of action in the AATD inflammatory cascade.

Clinical Trial Data: A Comparative Overview

Two key Phase 2 trials, ASTRAEUS and ATALANTa, have evaluated the efficacy of **alvelestat**. The ASTRAEUS trial focused on **alvelestat** as a monotherapy in patients not receiving augmentation therapy, while the ATALANTa trial included a cohort of patients on concurrent augmentation therapy.^{[3][6]}

Table 1: Key Biomarker Changes with **Alvelestat** Monotherapy (ASTRAEUS Trial)

The ASTRAEUS trial evaluated two doses of **alvelestat** (120 mg bid and 240 mg bid) against a placebo over a 12-week period in patients not on augmentation therapy.^[7]

Biomarker	Alvelestat 120 mg bid (Mean Change from Baseline)	Alvelestat 240 mg bid (Mean Change from Baseline)	Placebo (Mean Change from Baseline)
Blood Neutrophil Elastase Activity	-83.5% (p=0.023 vs baseline)	-93.3% (p<0.001 vs baseline)	No significant change
A α -Val360	No consistent change	-22.7% (p=0.004 vs baseline, p=0.001 vs placebo)	Increase at all time points
Desmosine	No consistent change	-13.2% (p=0.045 vs baseline, p=0.041 vs placebo)	Increase over time

Data sourced from presentations of the ASTRAEUS trial results.[\[8\]](#)[\[9\]](#)

Table 2: Alvelestat Efficacy in Patients With and Without Augmentation Therapy (ATALANTa Trial)

The ATALANTa trial investigated **alvelestat** at a dose of 120 mg bid in a broader AATD population, including patients on augmentation therapy.[\[7\]](#) In the **alvelestat** arm, 44% of patients were on augmentation therapy, compared to 48% in the placebo arm.[\[7\]](#)

Endpoint	Alvelestat 120 mg bid (in patients not on augmentation)	Alvelestat 120 mg bid (in patients on augmentation)	Placebo
Blood Neutrophil Elastase Reduction	-19.6 ng/ml (p=0.0013 vs baseline)	-14.9 ng/ml (p=0.058 vs baseline)	Not significant
SGRQ Total Score (vs Placebo)	p=0.10	Not reported	-
SGRQ Activity Domain (vs Placebo)	p=0.01	Not reported	-

Data sourced from the European Respiratory Journal publication on the ATALANTa and ASTRAEUS trials.[3]

Table 3: Pooled Analysis of Exacerbation Rates (ASTRAEUS & ATALANTa)

A pooled analysis of both trials provided insights into the effect of **alvelestat** on acute exacerbations.[7]

Group	Percentage of Patients with an Exacerbation
Alvelestat (pooled doses)	9%
Placebo	16%

It is important to note that augmentation therapy has not demonstrated a benefit in reducing exacerbations in previous large clinical trials.[7]

Experimental Protocols

ASTRAEUS Trial (NCT03636347)

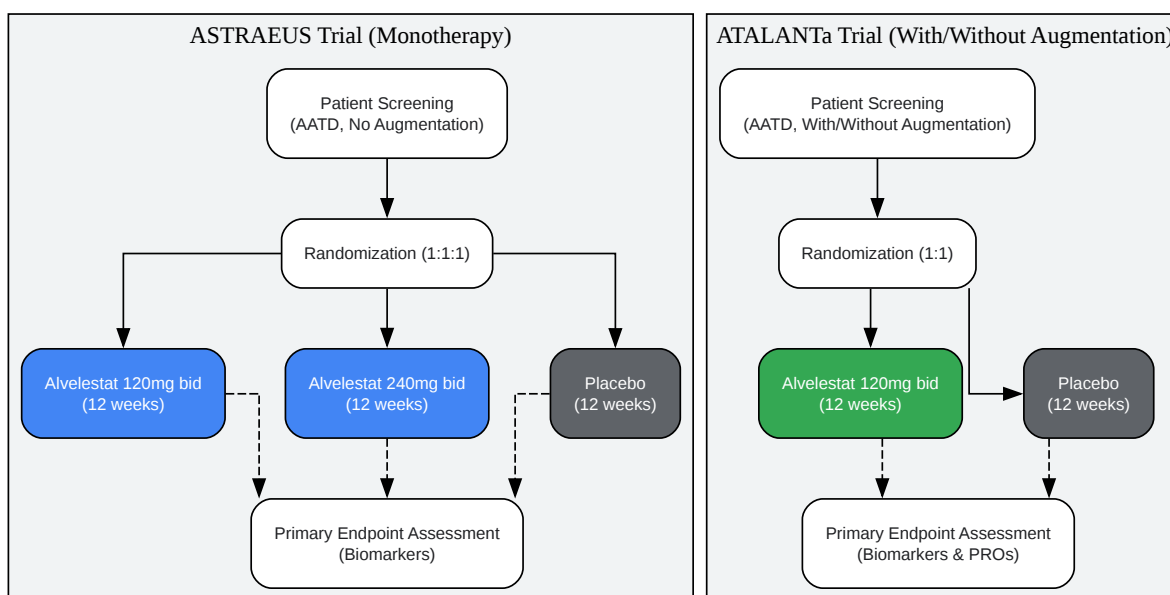
- Objective: To assess the dose, efficacy, safety, and tolerability of **alvelestat** in AATD patients with emphysema who were not receiving augmentation therapy.[7]
- Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.[7]
- Participants: 99 adults with severe AATD (PiZZ genotype) and emphysema.[10] Patients were either naïve to augmentation therapy or had undergone a washout period of at least 6 months.
- Intervention: Patients were randomized to receive **alvelestat** 120 mg bid, **alvelestat** 240 mg bid, or placebo for 12 weeks.[7]
- Primary Endpoints: Change from baseline in blood neutrophil elastase activity, Aα-Val360, and desmosine levels.[7][10]

- Secondary and Exploratory Endpoints: Safety and tolerability, pharmacokinetics, spirometry, exacerbation rates, and St. George's Respiratory Questionnaire (SGRQ).[7]

ATALANTa Trial (NCT03679598)

- Objective: To investigate the mechanistic effect and safety of **alvelestat** in a broader population of AATD patients, including those on augmentation therapy.[7][11]
- Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, proof-of-concept study.[11]
- Participants: 63 adults with AATD, including those with less severe phenotypes (e.g., Pi*SZ) and those currently receiving augmentation therapy.[7]
- Intervention: Patients were randomized to receive **alvelestat** 120 mg bid or placebo for 12 weeks.[7]
- Primary Endpoint: Change from baseline in plasma desmosine/isodesmosine.[11]
- Secondary Endpoints: Safety and tolerability, changes in other biomarkers of NE activity, and patient-reported outcomes.[3]

Below is a diagram illustrating the experimental workflow of the ASTRAEUS and ATALANTa trials.



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Caption: Workflow of the ASTRAEUS and ATALANTa Phase 2 clinical trials.

Summary and Future Directions

The available data suggests that **alvelestat**, particularly at the 240 mg bid dose, effectively suppresses key biomarkers of NE activity and lung damage in AATD patients not receiving augmentation therapy.[3] The 120 mg bid dose also demonstrated an effect on NE activity, and in the ATALANTa trial, showed a significant improvement in the SGRQ Activity domain for patients not on augmentation therapy.[3][7]

For patients already on augmentation therapy, the addition of **alvelestat** 120 mg bid in the ATALANTa trial resulted in a numerical reduction in neutrophil elastase, though this was not statistically significant compared to placebo.[3] The effect of the higher 240 mg bid dose in this subpopulation has not yet been reported.

The pooled analysis indicating a reduction in exacerbations with **alvelestat** is a promising finding that warrants further investigation, especially given the lack of a similar effect with augmentation therapy alone.[7]

These Phase 2 findings support the progression of **alvelestat** to larger, longer-term Phase 3 trials to definitively establish its clinical efficacy on patient-reported outcomes and lung function decline, both as a monotherapy and as an adjunct to augmentation therapy.[3] The safety profile of **alvelestat** has been generally favorable, with headache being the most common adverse event.[3][7] Further studies will be crucial to fully delineate the role of this novel oral therapy in the management of AATD-associated lung disease.

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